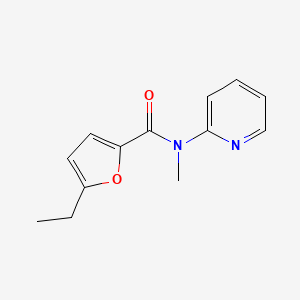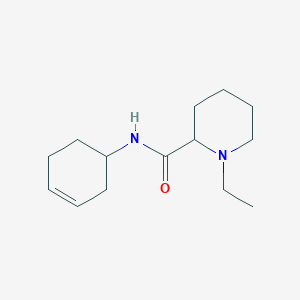![molecular formula C14H20N2O2 B7593801 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)
4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide, also known as DMCM, is a synthetic compound that belongs to the class of morpholine carboxamides. It is a potent and selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. DMCM has been widely used in scientific research to investigate the role of GABAA receptors in various physiological and pathological conditions.
Mecanismo De Acción
4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide acts as a competitive antagonist of the GABAA receptor. It binds to the same site on the receptor as the endogenous neurotransmitter GABA, but does not activate the receptor. Instead, it blocks the binding of GABA and prevents the receptor from being activated. This leads to a decrease in the inhibitory tone of the central nervous system, which can result in seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide are primarily related to its antagonistic action on the GABAA receptor. In animal models, 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide has been shown to induce seizures, anxiety-like behavior, and other neurological symptoms. It has also been shown to alter the levels of various neurotransmitters and neuromodulators in the brain, including GABA, glutamate, dopamine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide in lab experiments is its potency and selectivity as a GABAA receptor antagonist. This allows researchers to selectively block the GABAA receptor and study its function in various physiological and pathological conditions. However, one limitation of using 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide is its potential toxicity and side effects, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of animals and researchers.
Direcciones Futuras
There are several future directions for research on 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide, including:
1. Development of new GABAA receptor antagonists: 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide has served as a valuable tool for investigating the role of GABAA receptors in various conditions. However, there is a need for more selective and potent GABAA receptor antagonists that can be used in clinical settings.
2. Investigation of the role of GABAA receptors in psychiatric disorders: GABAA receptors have been implicated in the pathogenesis of several psychiatric disorders, including anxiety disorders, depression, and schizophrenia. Further research using 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide and other GABAA receptor antagonists may help to elucidate the underlying mechanisms of these disorders.
3. Development of new treatments for epilepsy and anxiety disorders: 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide has been used to induce seizures and anxiety-like behavior in animal models. Further research may lead to the development of new treatments for these disorders based on the modulation of GABAA receptor function.
In conclusion, 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide is a synthetic compound that has been widely used in scientific research to investigate the role of GABAA receptors in various physiological and pathological conditions. Its potency and selectivity as a GABAA receptor antagonist make it a valuable tool for studying the function of this important neurotransmitter receptor. Further research on 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide and other GABAA receptor antagonists may lead to the development of new treatments for epilepsy, anxiety disorders, and other neurological conditions.
Métodos De Síntesis
4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide can be synthesized by the reaction of 2,6-dimethylbenzylamine with morpholine-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography and recrystallization. The yield of 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide is typically around 50-60%.
Aplicaciones Científicas De Investigación
4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide has been used in a variety of scientific research applications, including:
1. Investigation of GABAA receptor function: 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide is a potent and selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the GABAA receptor, 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide can be used to investigate the role of GABAA receptors in various physiological and pathological conditions.
2. Epilepsy research: 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide has been used to induce seizures in animal models of epilepsy. This allows researchers to study the underlying mechanisms of epilepsy and develop new treatments.
3. Anxiety research: 4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide has been used to induce anxiety-like behavior in animal models. This allows researchers to study the neurobiological basis of anxiety and develop new treatments for anxiety disorders.
Propiedades
IUPAC Name |
4-[(2,6-dimethylphenyl)methyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-4-3-5-11(2)12(10)8-16-6-7-18-13(9-16)14(15)17/h3-5,13H,6-9H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPGRHSNNIRJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2CCOC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)

![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)

![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)
![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)



![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)


